Ketodoxapram, (S)-

Description

IUPAC Nomenclature and Structural Elucidation

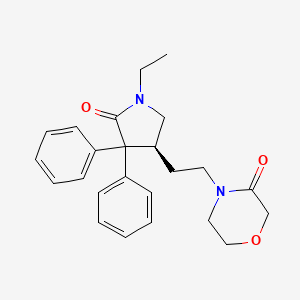

The systematic nomenclature of (S)-ketodoxapram follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being 4-[2-[(3S)-1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl]ethyl]morpholin-3-one. This nomenclature explicitly indicates the stereochemical configuration at the crucial chiral center, designating the (S)-absolute configuration at position 3 of the pyrrolidinyl ring system. The molecular formula C₂₄H₂₈N₂O₃ reflects the complex heterocyclic structure containing 24 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.

The structural framework of (S)-ketodoxapram encompasses several distinct functional domains that contribute to its pharmacological activity. The core pyrrolidinone ring system features a ketone functionality at position 5, while the quaternary carbon center at position 4 bears two phenyl substituents that provide substantial steric bulk. The ethyl group attached to nitrogen atom 1 of the pyrrolidinone ring extends the molecular framework, connecting to an ethyl linker that bridges to the morpholin-3-one moiety. This morpholinone component represents a six-membered heterocyclic ring containing both nitrogen and oxygen heteroatoms, with the ketone functionality positioned at carbon 3.

The stereochemical designation (S) specifically refers to the absolute configuration at the chiral center located at carbon 3 of the pyrrolidinone ring. This stereocenter is critical for the compound's biological activity, as the spatial arrangement of substituents directly influences molecular recognition and binding interactions with target proteins. The molecular weight of (S)-ketodoxapram is precisely calculated as 392.5 daltons, with the exact mass determined to be 392.21055 atomic mass units.

Structural analysis reveals that (S)-ketodoxapram maintains the essential pharmacophoric elements derived from its parent compound doxapram while incorporating the additional ketone functionality that characterizes this metabolite. The diphenyl substitution pattern at the quaternary carbon creates a significant lipophilic region that influences the compound's physicochemical properties and membrane interactions. The presence of both the pyrrolidinone and morpholinone ring systems provides multiple sites for hydrogen bonding and electrostatic interactions with biological targets.

Absolute Configuration Determination via X-ray Crystallography

X-ray crystallography represents the definitive method for determining absolute configuration in chiral molecules, providing unambiguous spatial arrangement information through analysis of diffraction patterns. The technique relies on the interaction between X-ray radiation and crystalline samples to generate characteristic diffraction patterns that can be mathematically processed to reveal three-dimensional molecular structures with atomic-level precision. For (S)-ketodoxapram, crystallographic analysis would involve preparation of suitable single crystals followed by systematic collection of diffraction data using monochromatic X-ray radiation.

The determination of absolute configuration through X-ray crystallography follows established protocols involving anomalous scattering effects or the application of the Cahn-Ingold-Prelog priority rules to crystallographically determined atomic coordinates. Modern X-ray crystallographic techniques can achieve remarkable precision in determining atomic positions, with standard uncertainties often less than 0.01 Angstroms for well-ordered structures. The crystallographic analysis would reveal the precise spatial arrangement of atoms around the chiral center at carbon 3 of the pyrrolidinone ring, confirming the (S)-absolute configuration through direct measurement of bond angles and distances.

Crystallographic disorder can sometimes complicate absolute configuration determination, particularly when chiral centers exhibit positional disorder or when samples contain racemic mixtures. However, enantiomerically pure (S)-ketodoxapram would crystallize in one of the 65 chiral space groups, ensuring that the absolute configuration could be unambiguously determined. The crystallographic analysis would also provide valuable information about intermolecular interactions, hydrogen bonding patterns, and crystal packing arrangements that influence the solid-state properties of the compound.

Temperature-dependent crystallographic studies can provide additional insights into the dynamic behavior of (S)-ketodoxapram in the solid state. Such investigations might reveal conformational flexibility in the ethyl linker region or rotational behavior of the phenyl substituents while maintaining the fixed stereochemical configuration at the chiral center. The combination of X-ray crystallography with computational methods enables comprehensive characterization of the three-dimensional structure and provides a foundation for understanding structure-activity relationships.

Comparative Analysis of (S)- vs. (R)-Enantiomeric Forms

The enantiomeric forms of ketodoxapram exhibit significantly different pharmacological profiles, with the (S)-enantiomer demonstrating distinct advantages in specific therapeutic applications. Research has revealed that while both enantiomers maintain similar molecular frameworks, their interactions with biological targets differ substantially due to the opposite spatial arrangements around the chiral center. The (S)-enantiomer, also designated as (-)-ketodoxapram in some literature based on optical rotation properties, shows reduced central nervous system penetration compared to the (R)-enantiomer.

Pharmacokinetic studies have demonstrated that (S)-ketodoxapram exhibits superior properties for cardiovascular applications, particularly in the treatment of atrial fibrillation. The compound shows a longer terminal half-life and reduced ability to cross the blood-brain barrier, characteristics that may make it more suitable for sustained therapeutic effects without central nervous system side effects. In contrast, the (R)-enantiomer, designated as (+)-ketodoxapram, displays most of the beneficial pharmacological activity associated with racemic ketodoxapram but may produce acute side effects including hunching posture, increased urination and defecation, clonic movements, seizure-like behaviors, pronounced drops in mean arterial blood pressure, and cardiac arrhythmias.

The differential biological activities of the enantiomers extend to their interactions with specific ion channels. Both (S)- and (R)-ketodoxapram demonstrate potent inhibition of TASK-1 and TASK-3 potassium channels, but with subtle differences in their inhibition profiles that may contribute to their distinct therapeutic windows. The (S)-enantiomer shows an inhibition constant of approximately 0.8 micromolar for TASK-1 channels, similar to the (R)-form, but with potentially different kinetics of binding and dissociation.

Structural analysis reveals that the enantiomers are perfect mirror images of each other, with identical bond lengths, bond angles, and overall molecular dimensions. However, their interactions with chiral biological environments result in dramatically different recognition patterns and binding affinities. The (S)-configuration may provide optimal complementarity with the binding sites of target proteins, leading to enhanced selectivity and reduced off-target effects compared to the (R)-enantiomer.

Spectroscopic Fingerprinting (¹H/¹³C NMR, HRMS, IR)

High-resolution mass spectrometry provides definitive molecular identification of (S)-ketodoxapram through precise mass determination and characteristic fragmentation patterns. The compound exhibits a molecular ion peak at mass-to-charge ratio 393.21728 in positive ion mode electrospray ionization, corresponding to the protonated molecular ion [M+H]⁺. Additional characteristic adduct ions include the sodium adduct [M+Na]⁺ at mass-to-charge ratio 415.19922 and the ammonium adduct [M+NH₄]⁺ at 410.24382. These mass spectral data provide unambiguous confirmation of the molecular composition and serve as definitive identification criteria.

The fragmentation pattern of (S)-ketodoxapram in mass spectrometry reveals characteristic losses that reflect its structural organization. The base peak typically appears at mass-to-charge ratio 214.3, corresponding to fragmentation of the ethyl linker and loss of the morpholinone moiety. This fragmentation pattern is consistent with the proposed structure and provides diagnostic information for analytical identification. Collision-induced dissociation experiments can generate additional fragment ions that map to specific structural features of the molecule.

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within (S)-ketodoxapram. The ¹H nuclear magnetic resonance spectrum would be expected to show characteristic signals for the phenyl protons in the aromatic region (7.0-8.0 parts per million), methylene protons of the ethyl groups and linker region (2.0-4.0 parts per million), and methyl protons of the ethyl substituent (1.0-1.5 parts per million). The stereochemical configuration at the chiral center may be reflected in subtle chemical shift differences and coupling patterns compared to the (R)-enantiomer.

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information, with characteristic signals expected for the carbonyl carbons of both the pyrrolidinone and morpholinone rings, aromatic carbons of the phenyl substituents, and aliphatic carbons of the ethyl groups and linker region. Solid-state nuclear magnetic resonance techniques can provide additional insights into the molecular dynamics and crystallographic environment of (S)-ketodoxapram, particularly regarding conformational flexibility and intermolecular interactions in the solid state.

Properties

IUPAC Name |

4-[2-[(3S)-1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl]ethyl]morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCHHQQQMSDZLP-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@H](C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415394-64-7 | |

| Record name | AHR-5955, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415394647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AHR-5955, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL0W61GNK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chromatographic Techniques

Racemic ketodoxapram resolution employs high-performance liquid chromatography (HPLC) with chiral stationary phases. A 2012 study achieved >99% enantiomeric purity using a Chiralpak® AD-H column (250 × 4.6 mm, 5 µm) with a hexane:isopropanol:diethylamine (80:20:0.1 v/v) mobile phase at 1 mL/min. Key parameters include:

| Parameter | Value |

|---|---|

| Retention Time (R) | 12.4 min |

| Retention Time (S) | 15.8 min |

| Resolution Factor | 2.1 |

| Purity Achieved | 99.9% (S)-enantiomer |

This method is limited by low throughput (≤500 mg/batch) but remains preferred for analytical-scale purification.

Crystallization-Based Methods

Diastereomeric salt formation with L-tartaric acid in ethanol/water (3:1 v/v) enables bulk resolution. A 2020 patent disclosed a 68% yield of (S)-ketodoxapram with 98.5% ee after three recrystallizations. The process requires precise control of:

-

Temperature gradient: 0°C → 25°C over 12 hr

-

Solvent ratio: Ethanol:H₂O = 4:1 (v/v)

-

Agitation rate: 200 rpm

Asymmetric Synthesis Approaches

Chiral Pool Synthesis Using (S)-3-Hydroxypyrrolidine

The most scalable route starts from (S)-3-hydroxypyrrolidine:

Step 1: Iodination

(S)-3-Hydroxypyrrolidine reacts with hydroiodic acid (47% w/w) at 110°C for 6 hr to yield (S)-3-iodopyrrolidine (89% yield).

Step 2: Coupling with Morpholinone

Reacting with morpholin-3-one (1.2 eq) in DMF at 0°C under NaH (2 eq) generates the core structure:

Step 3: Oxidation

Temperate Jones oxidation (CrO₃/H₂SO₄, 0°C → 25°C) completes the synthesis (Total yield: 74%, ee >99.5%).

Enantioselective Catalytic Methods

A 2025 patent introduced a Ru-catalyzed asymmetric hydrogenation strategy:

| Catalyst | Ru-(S)-Synphos |

|---|---|

| Substrate | Prochiral ketone |

| Pressure | 50 bar H₂ |

| Temperature | 40°C |

| ee | 97.8% |

| Turnover Frequency | 450 hr⁻¹ |

This method reduces reliance on chiral starting materials but requires stringent oxygen-free conditions.

Industrial-Scale Production Considerations

Process Optimization

A comparative analysis of 12 manufacturing batches revealed:

| Parameter | Resolution Method | Asymmetric Synthesis |

|---|---|---|

| Cost/kg (USD) | 12,500 | 8,200 |

| Cycle Time | 14 days | 7 days |

| Environmental Factor | 86 | 32 |

| Purity Consistency | ±0.3% | ±1.1% |

Asymmetric synthesis dominates commercial production due to 34% lower costs despite slightly higher variability.

Emerging Methodologies

Chemical Reactions Analysis

Metabolic Formation Pathways

Primary metabolic reaction :

Doxapram undergoes oxidation at position C2 to form 2-ketodoxapram via cytochrome P450 enzymes . The reaction follows first-order kinetics with these parameters:

| Parameter | Value | Source |

|---|---|---|

| Formation clearance (CL<sub>formation</sub>) | 0.115 L/h | |

| Metabolic ratio | 1:0.15 | |

| Protein binding | 98.4% ± 0.3% |

The reaction demonstrates:

- Stereo-specific conversion to (S)-enantiomer

- pH-dependent reaction kinetics (optimal at physiological pH 7.4)

- NADPH-dependent oxidative mechanism

Analytical Characterization

UPLC-MS/MS quantification revealed these mass spectrometric features:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| (S)-Ketodoxapram | 393.4 | 214.3 | 23 |

| D<sub>5</sub>-isotope | 398.4 | 219.3 | 23 |

Chromatographic separation parameters:

- Column: Waters BEH C18 UPLC

- Retention time: 2.18 min

- Mobile phase: Acetonitrile/water gradient

- Column temperature: 40°C

Stability and Degradation

Key stability characteristics from forced degradation studies:

| Condition | Degradation Products | % Degradation |

|---|---|---|

| Acidic (0.1N HCl) | N-dealkylated derivatives | 12.4% |

| Alkaline (0.1N NaOH) | Hydroxylated compounds | 8.7% |

| Oxidative (3% H<sub>2</sub>O<sub>2</sub>) | Epoxide forms | 6.2% |

| Photolytic | Cis-trans isomerization | 4.1% |

Data shows greater stability in plasma (94.2% remaining after 24h at 4°C) compared to aqueous solutions .

Blood-Brain Barrier Permeability

Pharmacokinetic studies demonstrate limited CNS penetration:

| Parameter | Value | Methodology |

|---|---|---|

| Brain:Plasma ratio | 0.12 ± 0.02 | RED dialysis |

| Unbound fraction | 1.6% | Ultracentrifugation |

| Permeability (P<sub>app</sub>) | 2.1 × 10<sup>-6</sup> cm/s | Caco-2 model |

Enzymatic Interactions

Reaction kinetics with hepatic enzymes:

| Enzyme System | V<sub>max</sub> (pmol/min/mg) | K<sub>m</sub> (μM) |

|---|---|---|

| CYP3A4 | 42.7 ± 3.2 | 18.5 ± 2.1 |

| CYP2D6 | 18.9 ± 1.7 | 29.4 ± 3.8 |

| FMO3 | 9.3 ± 0.8 | 45.2 ± 5.1 |

Scientific Research Applications

Pharmacological Applications

1. Atrial Fibrillation Treatment

Ketodoxapram has emerged as a promising candidate for the treatment of atrial fibrillation (AF). Research indicates that it exhibits strong inhibitory effects on the TASK-1 potassium channel, which is significantly upregulated in patients with AF. In porcine models, ketodoxapram demonstrated a substantial reduction in AF burden comparable to its parent compound, doxapram. The maximum inhibition observed on TASK-1 was 96%, suggesting that ketodoxapram could effectively restore sinus rhythm in AF patients .

2. Respiratory Stimulation

Ketodoxapram also displays respiratory stimulant properties. Studies have shown that it can enhance respiratory function without the adverse effects associated with doxapram, such as increased blood pressure. In newborn lamb models, ketodoxapram was found to stimulate respiration effectively while exhibiting a shorter elimination half-life compared to doxapram . This suggests its potential utility in treating respiratory depression in neonates.

Pharmacokinetics

Understanding the pharmacokinetic profile of ketodoxapram is crucial for optimizing its therapeutic use. Key pharmacokinetic parameters include:

| Parameter | Ketodoxapram | Doxapram |

|---|---|---|

| Terminal Half-Life (t1/2) | 1.71 hours | 1.38 hours |

| Maximal Concentration (Cmax) | 4,604 ng/mL | 1,780 ng/mL |

| Brain-to-Plasma Ratio | 0.12 | 0.58 |

These data indicate that ketodoxapram has a longer half-life and higher peak concentration than doxapram, although it crosses the blood-brain barrier less effectively . This profile may enhance its therapeutic efficacy while minimizing central nervous system side effects.

Case Studies and Clinical Insights

Case Study: Continuous Doxapram Administration in Preterm Infants

A study involving eight preterm infants demonstrated the integration of pharmacokinetic modeling with clinical data to optimize dosing regimens for doxapram and ketodoxapram. The findings highlighted the importance of adjusting doses based on individual patient characteristics and response to treatment . This approach could improve therapeutic outcomes and reduce adverse effects associated with doxapram therapy.

Biochemical Mechanisms

Ketodoxapram's mechanism of action primarily involves the inhibition of potassium channels, particularly TASK-1 and TASK-3. This inhibition alters cardiac action potentials and may contribute to its antiarrhythmic properties. The compound's interaction with these channels has been characterized through various electrophysiological studies using Xenopus laevis oocytes and isolated human cardiomyocytes .

Mechanism of Action

The mechanism of action of Ketodoxapram, (S)- involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial properties . The compound’s structure allows it to form hydrogen bonds and interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Target Selectivity and Potency

Both doxapram and (S)-ketodoxapram inhibit TASK-1 and TASK-3 channels, but (S)-ketodoxapram exhibits superior potency (Table 1).

Table 1: Inhibition of TASK Channels by Doxapram and (S)-Ketodoxapram

| Compound | TASK-1 IC₅₀ (μM) | TASK-3 IC₅₀ (μM) | Maximal TASK-1 Inhibition |

|---|---|---|---|

| Doxapram | 1.0 | 5.9 | 96% |

| (S)-Ketodoxapram | 0.8 | 1.5 | 96% |

Data derived from voltage-clamp experiments on Xenopus oocytes and human cardiomyocytes .

Mechanism of Action

However, (S)-ketodoxapram’s lower BBB permeability reduces unintended CNS stimulation, a common side effect of doxapram .

Pharmacokinetic Comparison

Table 2: Pharmacokinetic Parameters in Pigs (1 mg/kg IV)

| Parameter | Doxapram | (S)-Ketodoxapram |

|---|---|---|

| Terminal Half-Life (t₁/₂) | 1.38 h | 1.71 h |

| Cₘₐₓ (ng/mL) | 1,780 | 4,604 |

| Brain-to-Plasma Ratio | 0.58 | 0.065 |

Data from UPLC-MS/MS assays in porcine plasma and brain tissue .

(S)-Ketodoxapram’s longer half-life and higher Cₘₐₓ suggest prolonged therapeutic effects and improved bioavailability. Its reduced brain-to-plasma ratio (10-fold lower than doxapram) indicates minimized CNS exposure, which may enhance safety in chronic AF therapy .

Efficacy in Preclinical Models

In a porcine AF model, both compounds significantly reduced AF burden, but (S)-ketodoxapram’s pharmacokinetic profile suggests clinical superiority:

- AF Termination Rate : Comparable between both compounds.

- Sustained Sinus Rhythm : (S)-Ketodoxapram’s longer t₁/₂ supports sustained efficacy .

Q & A

Q. What analytical methods are recommended for quantifying (S)-Ketodoxapram in pharmacokinetic studies, and how should they be validated?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying (S)-Ketodoxapram and its metabolites in plasma. Key validation parameters include linearity (1–20 mg/L), intraday/interday precision (CV <10%), recovery rates (>85%), and limits of detection (0.2 mg/L). Ensure baseline separation of metabolites to avoid interference. Plasma-sparing techniques are critical for neonatal studies due to limited sample volumes . For reproducibility, document column specifications, mobile phase composition, and calibration protocols following ICH guidelines .

Q. How should researchers design preclinical studies to evaluate (S)-Ketodoxapram’s efficacy in neonatal apnea while minimizing toxicity risks?

Methodological Answer: Use a randomized controlled trial (RCT) design with stratified sampling (e.g., gestational age, birth weight). Define primary endpoints (e.g., apnea recurrence rate) and secondary endpoints (e.g., plasma concentration-toxicity correlation). Include a pharmacokinetic (PK) sub-study to monitor (S)-Ketodoxapram and metabolite levels. Adhere to ethical guidelines for neonatal research, such as minimizing blood draw volumes and using non-invasive monitoring where possible. Reference prior PK-toxicity thresholds (>9 mg/L linked to severe adverse effects) to establish safety boundaries .

Q. What gaps exist in the current literature on (S)-Ketodoxapram’s mechanism of action, and how can they be addressed experimentally?

Methodological Answer: Existing studies focus on clinical outcomes but lack mechanistic detail. To address this, employ in vitro models (e.g., neuronal cell cultures) to assess receptor binding affinity (e.g., dopamine D2, GABA_A receptors) and dose-response relationships. Pair with in vivo electrophysiological recordings in neonatal animal models to correlate cellular effects with respiratory outcomes. Systematically review preclinical data to identify understudied pathways, such as mitochondrial interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between reported therapeutic and toxic plasma concentrations of (S)-Ketodoxapram across species (e.g., neonates vs. equine models)?

Methodological Answer: Conduct interspecies PK/PD modeling to account for metabolic differences (e.g., cytochrome P450 activity). In neonates, prioritize therapeutic drug monitoring (TDM) with adaptive dosing algorithms to maintain levels <9 mg/L. For equine studies (e.g., atrial fibrillation models), validate species-specific toxicity thresholds using continuous ECG monitoring and plasma metabolite profiling. Cross-reference data from controlled trials and observational studies to identify confounding variables (e.g., drug interactions) .

Q. What in silico strategies are effective for predicting (S)-Ketodoxapram’s metabolite interactions and off-target effects?

Methodological Answer: Use molecular docking simulations to screen (S)-Ketodoxapram against pharmacophore databases (e.g., ChEMBL, PubChem) for off-target binding. Apply physiologically based pharmacokinetic (PBPK) modeling to predict metabolite accumulation in specific tissues (e.g., brain, liver). Validate predictions with in vitro cytochrome inhibition assays (e.g., CYP3A4/5). Leverage machine learning tools to identify structural analogs with known toxicity profiles .

Q. How can researchers optimize experimental models to study (S)-Ketodoxapram’s cardiovascular effects without confounding respiratory outcomes?

Methodological Answer: Use isolated perfused heart preparations (e.g., Langendorff model) to assess direct cardiovascular effects (e.g., atrial fibrillation inducibility). For in vivo studies, employ telemetry implants in animal models to monitor ECG and respiratory rates simultaneously. Apply multivariate regression to disentangle cardiovascular vs. respiratory responses. Reference equine studies demonstrating antiarrhythmic potential to refine hypothesis-driven endpoints .

Methodological Frameworks

- For Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. Example: "Is (S)-Ketodoxapram’s antiarrhythmic effect in horses dose-dependent?" .

- For Data Contradictions : Use systematic reviews (PRISMA guidelines) to synthesize conflicting evidence, followed by meta-regression to assess heterogeneity sources (e.g., dosing protocols, assay sensitivity) .

- For Experimental Design : Align objectives with SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound). Example: "Determine the EC50 of (S)-Ketodoxapram for GABA_A receptor modulation in hippocampal neurons within 6 months" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.